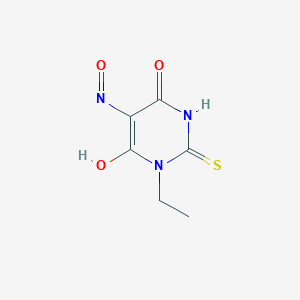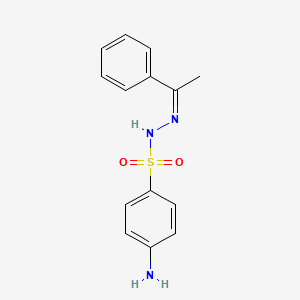
4-amino-N-(1-phenylethylideneamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of pharmacological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with an appropriate aldehyde or ketone under specific conditions. One common method involves the condensation reaction between 4-aminobenzenesulfonamide and benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide involves the inhibition of specific enzymes or receptors. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a crucial role in tumor growth and survival under hypoxic conditions . By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Known for its use in veterinary medicine.
4-amino-N-(pyrimidin-2-yl)benzenesulfonamide: Used in combination with other drugs for treating infections.
Uniqueness
4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide stands out due to its specific structural features, which confer unique biological activities. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for anticancer therapy, distinguishing it from other sulfonamides .
Properties
CAS No. |
5462-40-8 |
|---|---|
Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-11(12-5-3-2-4-6-12)16-17-20(18,19)14-9-7-13(15)8-10-14/h2-10,17H,15H2,1H3/b16-11- |
InChI Key |
HTMRUHIUQIMLOO-WJDWOHSUSA-N |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
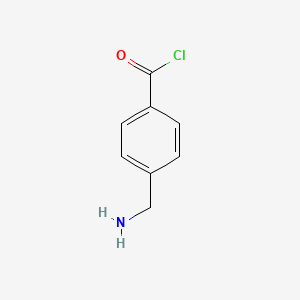
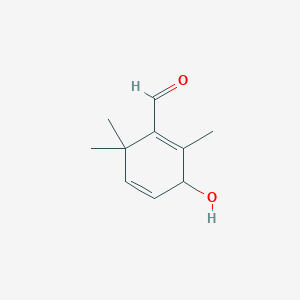
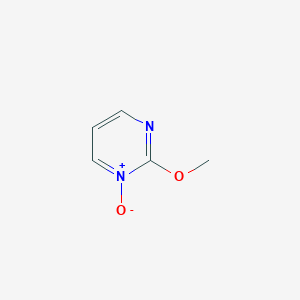
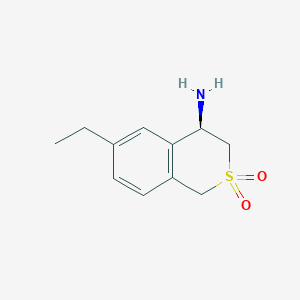
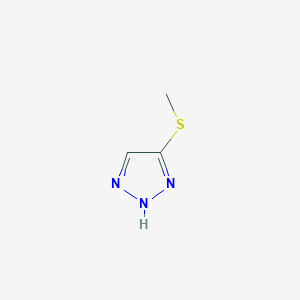
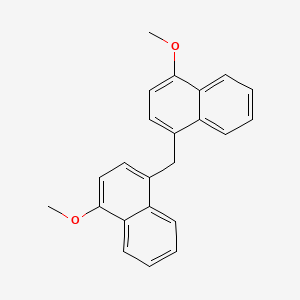
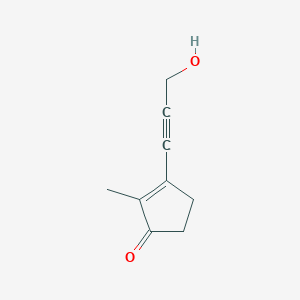
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
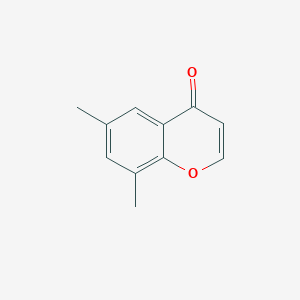
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)

